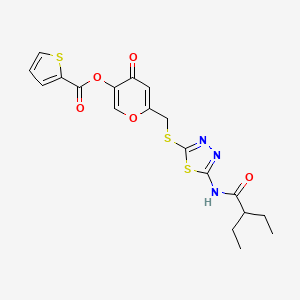

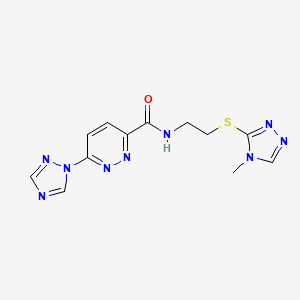

![molecular formula C15H11ClN2O3S2 B2974342 N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide CAS No. 946322-11-8](/img/structure/B2974342.png)

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide, also known as CBTM, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CBTM is a benzamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Applications De Recherche Scientifique

Cardiac Electrophysiological Activity

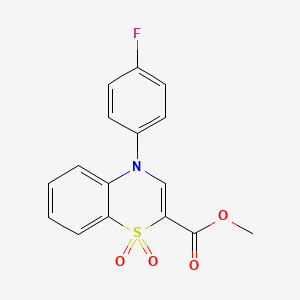

N-substituted imidazolylbenzamides or benzene-sulfonamides, related to N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide, have shown potential as selective class III agents in cardiac electrophysiology. These compounds demonstrate potency in vitro and in vivo models of reentrant arrhythmias, offering a path for the development of new antiarrhythmic drugs (Morgan et al., 1990).

Anticancer Applications

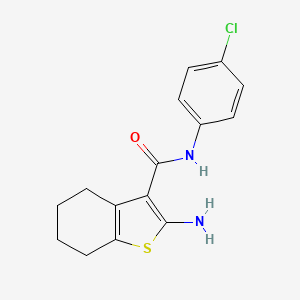

Derivatives of N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide, particularly those synthesized from indapamide, have shown proapoptotic activity in melanoma cell lines. This suggests potential use as anticancer agents, with specific compound variants demonstrating significant growth inhibition and enzyme inhibition properties (Yılmaz et al., 2015).

Antiviral Activity

Sulfonamide derivatives starting from 4-chlorobenzoic acid have been synthesized and tested for antiviral activity. Some of these compounds, closely related to N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide, showed anti-tobacco mosaic virus activity, indicating a potential for developing new antiviral drugs (Chen et al., 2010).

Green Chemistry Applications

N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide derivatives have been used as catalysts in the synthesis of various compounds via green chemistry protocols. These processes involve one-pot multi-component reactions in water, aligning with green chemistry principles (Khazaei et al., 2015).

Antimalarial and COVID-19 Drug Research

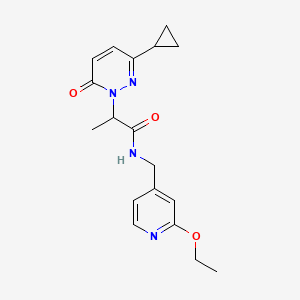

Investigations into antimalarial sulfonamides have found that certain derivatives of N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide exhibit significant antimalarial activity. Theoretical calculations and molecular docking studies suggest potential applications in COVID-19 drug development (Fahim & Ismael, 2021).

Microbial Transformation Studies

Microbial transformations of related compounds have been explored, revealing pathways like reductive cleavage, methylation, and oxidation. These studies provide insights into the metabolic pathways and environmental fate of these compounds (Stumpf et al., 2004).

Solar Cell Applications

In the field of solar cell technology, related compounds have been utilized to control the morphology in polycarbazole-based bulk heterojunction solar cells, significantly improving device performance (Chu et al., 2011).

Propriétés

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3S2/c1-23(20,21)10-4-2-9(3-5-10)15(19)18-12-7-6-11(16)13-14(12)22-8-17-13/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJHYMJUNUDLFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-Nitrobenzo[d]thiazol-2-yl)thio)-1-(pyridin-2-yl)ethanone](/img/structure/B2974263.png)

![Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2974264.png)

![2-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyridine-3-sulfonamide](/img/structure/B2974269.png)

![2-[[(Z)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974273.png)

![Methyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974277.png)

![2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile](/img/structure/B2974278.png)

![methyl 3-[1-(6-chloropyridin-3-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B2974279.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2974282.png)